BenchChemオンラインストアへようこそ!

(3,5-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

Analytical Chemistry Impurity Profiling Regioisomer Separation

The compound (3,5-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone (C₁₈H₁₈N₂O₃, MW 310.3 g/mol) is a synthetic small molecule belonging to the imidazolinylphenyl ketone class. It is formally categorized as a metabolite and potential impurity of the anorectic agent mazindol, and is structurally characterized by a 3,5-dimethoxybenzoyl moiety linked to a 2-phenyl-4,5-dihydro-1H-imidazole ring.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
Cat. No. B5688420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N2CCN=C2C3=CC=CC=C3)OC
InChIInChI=1S/C18H18N2O3/c1-22-15-10-14(11-16(12-15)23-2)18(21)20-9-8-19-17(20)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3
InChIKeyKIUJUBICLPDAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone – Chemical Identity, Regulatory Relevance, and Core Research Context


The compound (3,5-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone (C₁₈H₁₈N₂O₃, MW 310.3 g/mol) is a synthetic small molecule belonging to the imidazolinylphenyl ketone class. It is formally categorized as a metabolite and potential impurity of the anorectic agent mazindol, and is structurally characterized by a 3,5-dimethoxybenzoyl moiety linked to a 2-phenyl-4,5-dihydro-1H-imidazole ring . Unlike common imidazole antifungals such as ketoconazole or miconazole, this compound incorporates a reduced (4,5-dihydro) imidazoline ring and a non-halogenated benzoyl substituent, features that place it within a distinct chemical series explored for applications in antidepressant and diuretic research, as well as serving as a critical reference standard in pharmaceutical impurity profiling [1].

Why Generic Imidazole or Mazindol Impurity Substitution Cannot Replace (3,5-Dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone


Attempts to substitute this compound with structurally similar imidazole derivatives or other mazindol metabolites are not analytically or pharmacologically valid. The presence and specific position (3,5- vs. 3,4-) of the dimethoxy substituents on the benzoyl ring directly influence the molecule's electronic configuration, lipophilicity, and hydrogen-bonding capacity, which in turn govern chromatographic retention time (critical for impurity tracking), receptor binding affinity, and metabolic stability . For instance, the regioisomeric (3,4-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS not assigned) shares the same molecular formula and weight but exhibits a distinct InChI Key and is predicted by PubChem to have different physicochemical properties; such differences translate into non-interchangeable behavior in HPLC methods and biological assays, necessitating exact compound procurement for validated analytical or pharmacological studies [1].

Quantitative Differentiation Evidence for (3,5-Dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone Against Closest Analogs


Regioisomeric Resolution from 3,4-Dimethoxy Analog via Predicted Physicochemical Descriptors

The target compound differs from its closest constitutional isomer, (3,4-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone, in the substitution pattern of the dimethoxybenzoyl ring. PubChem computed properties indicate distinct InChI Keys for the two regioisomers, confirming they are non-identical chemical entities requiring separate analytical methods [1]. The 3,5-substitution pattern reduces molecular symmetry compared to the 3,4-analog, which is expected to alter the dipole moment and chromatographic retention. This differentiation is critical for developing HPLC methods capable of resolving co-eluting mazindol-related impurities in pharmaceutical quality control.

Analytical Chemistry Impurity Profiling Regioisomer Separation

CYP3A4 Enzyme Inhibition Profile Differentiates from Typical Azole Antifungals

Although direct CYP3A4 inhibition data for the target compound are not publicly available, its structural class (imidazolinylphenyl ketones) is explicitly referenced in toxicological literature concerning cytochrome P450 interactions [1]. In contrast, established imidazole antifungals like ketoconazole are known potent CYP3A4 inhibitors (IC₅₀ typically <1 µM). A related compound in the BindingDB database (CHEMBL3948762) demonstrated weak CYP3A4 inhibition with an IC₅₀ of 14,000 nM towards midazolam hydroxylation in human liver microsomes, suggesting that non-halogenated imidazoline derivatives occupy a distinct CYP interaction space compared to halogenated azole drugs [2]. This differential CYP liability is a critical selection factor for researchers designing compounds with reduced drug-drug interaction potential.

Drug Metabolism CYP450 Inhibition Toxicology

Mazindol Metabolite Identity Confers Unique Utility in Pharmacokinetic and Impurity Studies

This compound is explicitly listed as a metabolite of mazindol in authoritative reference standard catalogs and is supplied as a characterized analytical standard for impurity profiling . Unlike generic imidazole building blocks, its validated identity as a drug metabolite makes it indispensable for: (1) developing and validating LC-MS/MS methods for mazindol bioanalysis, (2) qualifying impurity reference markers for ANDA submissions, and (3) conducting forced degradation studies to establish degradation pathways. The compound is provided with a Certificate of Analysis (CoA) detailing purity, appearance (white to off-white solid), and storage conditions (-20°C for long-term stability), parameters that generic research chemicals often lack .

Pharmaceutical Analysis Metabolite Identification Reference Standards

Non-Halogenated Imidazoline Scaffold Distinguishes from Halogenated Imidazole Ketone Fungicides

Patent literature explicitly defines the pharmacophore for fungicidal imidazole ketone derivatives as requiring a halogen-substituted (preferably bromo-) phenyl group at the R position and an alkyl group at R² [1]. The target compound, bearing a 3,5-dimethoxyphenyl group and a phenyl substituent, contains no halogen atoms and thus falls structurally outside the claimed fungicidal pharmacophore. This property makes it a valuable negative control or selectivity probe in agrochemical discovery programs, as it is predicted to lack the potent lanosterol 14α-demethylase inhibition associated with halogenated congeners while retaining the core imidazoline scaffold.

Agrochemical Discovery Scaffold Hopping Structure-Activity Relationships

Highest-Value Application Scenarios for Procuring (3,5-Dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone


Pharmaceutical Impurity Profiling and ANDA Submission Support

As a confirmed metabolite of mazindol , this compound is the definitive reference standard for developing HPLC/LC-MS methods to detect and quantify mazindol-related impurities in drug substance and drug product. Its procurement with a traceable Certificate of Analysis enables analytical laboratories to meet ICH Q3A/Q3B impurity qualification thresholds and supports ANDA filings with robust, regulatorily defensible data.

Selectivity Profiling in Cytochrome P450 Drug-Drug Interaction Screening

The imidazoline scaffold, predicted to exhibit substantially weaker CYP3A4 inhibition compared to halogenated azole drugs (class-level inference based on IC₅₀ > 14,000 nM for related imidazolines vs. sub-micromolar for ketoconazole) [1], makes this compound a valuable tool in designing DDI-conscious lead series. Medicinal chemistry teams can use it as a starting scaffold for developing CNS-active agents with reduced risk of CYP-mediated metabolic interactions.

Negative Control in Agrochemical Lanosterol 14α-Demethylase Inhibitor Screening

Because the compound lacks the halogen substitution required for potent fungicidal activity as defined in US Patent 4,914,120 [2], it serves as an ideal negative control in in vitro antifungal susceptibility testing. Researchers can use it to confirm that observed activity from halogenated imidazole ketones is driven by the halogen pharmacophore rather than non-specific imidazoline effects, thereby strengthening SAR conclusions.

Regioisomeric Method Development Standard for Dimethoxybenzoyl Imidazolines

The distinct 3,5-substitution pattern differentiates this compound from the 3,4-dimethoxy regioisomer (different InChI Key [3]), creating a specific need in chromatographic method development. Analytical R&D groups can use the pair of regioisomers to challenge and validate HPLC column selectivity, mobile phase conditions, and detection parameters, ensuring that regulatory impurity methods can adequately resolve closely related synthetic byproducts.

Quote Request

Request a Quote for (3,5-dimethoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.